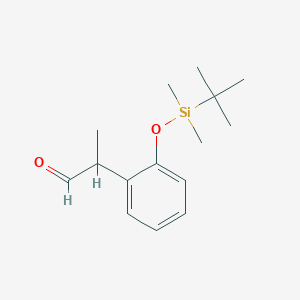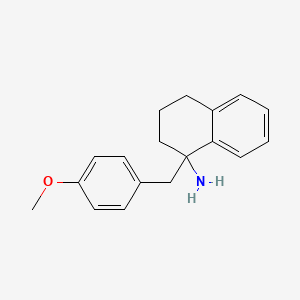![molecular formula C15H18N2O2 B11853627 tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, which is known to enhance the stability and lipophilicity of organic molecules.
Métodos De Preparación
The synthesis of tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, a formal [3 + 2] cycloaddition initiated by C–H activation can be employed to synthesize 1,2-dihydropyrrolo[3,4-b]indol-3-ones, which can then be further modified to obtain the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate has several scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It is also used in the development of novel organic materials for applications in electronics and optoelectronics. Additionally, this compound is explored for its potential use in the synthesis of complex natural products and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparación Con Compuestos Similares
tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate can be compared with other indole derivatives such as 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and di-tert-butyl 2,2’-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate . These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the tert-butyl group in this compound provides unique properties such as increased stability and lipophilicity, distinguishing it from other indole derivatives.
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
tert-butyl 3,4-dihydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,16H,8-9H2,1-3H3 |
Clave InChI |
SGSXYCGHDKHRBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(C1)NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)











